Cas no 56979-71-6 (5-Hydroxy-2-methoxymandelic acid)
5-Hydroxy-2-methoxymandelic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxy-2-methoxymandelic acid
- COC1=C(C(C(=O)O)O)C=C(C=C1)O
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- Inchi: 1S/C9H10O5/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
- InChI Key: WVNHRSCNCXEJGU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C(C(=O)O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- XLogP3: 0.4
- Topological Polar Surface Area: 87
5-Hydroxy-2-methoxymandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003136-250mg |
5-Hydroxy-2-methoxymandelic acid |
56979-71-6 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A014003136-500mg |
5-Hydroxy-2-methoxymandelic acid |
56979-71-6 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A014003136-1g |
5-Hydroxy-2-methoxymandelic acid |
56979-71-6 | 97% | 1g |
$1579.40 | 2023-09-01 |
5-Hydroxy-2-methoxymandelic acid Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-Hydroxy-2-methoxymandelic acid
Introduction to 5-Hydroxy-2-methoxymandelic Acid (CAS No. 56979-71-6)
5-Hydroxy-2-methoxymandelic acid, with the chemical formula C₉H₁₀O₄, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its CAS number, 56979-71-6, uniquely identifies it in scientific literature and industrial applications. This compound belongs to the class of phenolic acids and has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of 5-Hydroxy-2-methoxymandelic acid, including its hydroxyl and methoxy substituents, contribute to its reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.
The 5-Hydroxy-2-methoxymandelic acid molecule exhibits a molecular weight of 178.18 g/mol and a melting point range of 150-152°C. Its solubility profile varies depending on the solvent, with moderate solubility in polar organic solvents such as ethanol and methanol, but limited solubility in water. These physicochemical properties make it suitable for various applications in both laboratory research and industrial-scale processes.
In recent years, 5-Hydroxy-2-methoxymandelic acid has been extensively studied for its pharmacological properties. Research has highlighted its potential role as a precursor in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anti-inflammatory agents. The presence of both hydroxyl and methoxy groups on the benzene ring enhances its interaction with biological targets, making it a promising candidate for further exploration.
One of the most compelling areas of research involving 5-Hydroxy-2-methoxymandelic acid is its application in enzyme inhibition studies. Studies have demonstrated that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways relevant to human health. For instance, preliminary research suggests that 5-Hydroxy-2-methoxymandelic acid may inhibit the activity of enzymes such as catechol-O-methyltransferase (COMT), which is implicated in various neurological disorders. The ability to modulate enzyme activity opens up possibilities for developing novel therapeutic strategies targeting these conditions.
Furthermore, the 5-Hydroxy-2-methoxymandelic acid molecule has been investigated for its antioxidant properties. The phenolic moiety is known to contribute to radical scavenging capabilities, which are essential in neutralizing oxidative stress—a key factor in aging and various chronic diseases. Experimental data indicates that 5-Hydroxy-2-methoxymandelic acid can effectively reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. This property makes it a candidate for use in nutraceutical formulations aimed at promoting overall health and longevity.
The synthesis of 5-Hydroxy-2-methoxymandelic acid is another area of active interest. Researchers have developed several synthetic routes to produce this compound efficiently and cost-effectively. One common approach involves the oxidation of mandelic acid derivatives followed by methylation at the appropriate position. Advances in green chemistry have also led to the exploration of biocatalytic methods, which utilize enzymes to achieve selective transformations under mild conditions. These innovations not only improve yield but also reduce environmental impact, aligning with global sustainability goals.
In clinical settings, 5-Hydroxy-2-methoxymandelic acid is being evaluated for its potential role in treating specific health conditions. For example, studies have explored its efficacy in managing symptoms associated with menopausal disorders due to its interaction with estrogen receptors. Additionally, its antimicrobial properties have prompted investigations into its use as an alternative therapeutic agent against drug-resistant bacterial strains. While clinical trials are still in progress, preliminary results are promising and warrant further investigation.
The industrial significance of 5-Hydroxy-2-methoxymandelic acid cannot be overstated. Its versatility as an intermediate makes it valuable in the production of fine chemicals and pharmaceuticals. Companies specializing in custom synthesis often incorporate this compound into their portfolio due to its broad applicability across multiple domains. Moreover, its stability under various storage conditions enhances its feasibility for large-scale manufacturing processes.
Looking ahead, the future prospects for 5-Hydroxy-2-methoxymandelic acid appear bright, with ongoing research expected to uncover new applications and refine existing synthetic methodologies. Collaborative efforts between academia and industry will likely accelerate the translation of laboratory findings into practical solutions for human health challenges. As our understanding of biological systems continues to evolve, compounds like 5-Hydroxy-2-methoxymandelic acid will continue to play a pivotal role in advancing medical science.
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